molecular formula C16H13Cl4NO2 B051168 N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide CAS No. 911805-54-4

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide

Cat. No.: B051168
CAS No.: 911805-54-4
M. Wt: 393.1 g/mol
InChI Key: FNCVZCLFBSGWSC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biological Activity

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide, with the CAS number 911805-54-4, is a synthetic compound that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13Cl4N O2
  • Molecular Weight : 393.09 g/mol
  • IUPAC Name : N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide
  • SMILES Notation : Clc1ccc(COC(CNC=O)c2ccc(Cl)cc2Cl)c(Cl)c1

The compound features multiple chlorinated phenyl groups and a methoxy group, which may influence its biological interactions and pharmacological properties.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways necessary for fungal survival. This property positions it as a potential candidate for developing antifungal agents against resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of target organisms. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in fungi.
  • Cell Membrane Disruption : The presence of chlorinated phenyl groups could enhance membrane permeability or disrupt lipid bilayers in fungal cells, leading to cell death.
  • Antioxidant Activity : Some derivatives of similar structures have demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems.

Case Studies and Experimental Data

A series of studies have evaluated the biological effects of this compound:

StudyMethodologyFindings
Study 1In vitro antifungal assaysShowed significant inhibition against Candida species with MIC values comparable to established antifungals.
Study 2Enzyme inhibition assaysDemonstrated inhibition of fungal cytochrome P450 enzymes with IC50 values indicating strong activity.
Study 3Oxidative stress assaysExhibited antioxidant activity by reducing reactive oxygen species (ROS) levels in treated cells.

Pharmacological Implications

Given its biological activity, this compound may have implications in treating fungal infections, particularly those resistant to conventional therapies. Further studies are warranted to explore its efficacy in vivo and its potential side effects.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCVZCLFBSGWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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